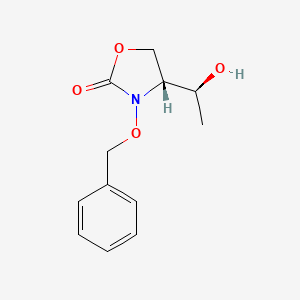![molecular formula C12H12N2S B12527156 5-Methyl-7-phenyl-2,3-dihydroimidazo[5,1-b][1,3]thiazole CAS No. 659738-72-4](/img/structure/B12527156.png)
5-Methyl-7-phenyl-2,3-dihydroimidazo[5,1-b][1,3]thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-7-phenyl-2,3-dihydroimidazo[5,1-b][1,3]thiazole is a heterocyclic compound that features a fused imidazole and thiazole ring system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-7-phenyl-2,3-dihydroimidazo[5,1-b][1,3]thiazole typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method is the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles under mild conditions. The product is formed upon heating the reagent mixture in benzene for 2-4 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-7-phenyl-2,3-dihydroimidazo[5,1-b][1,3]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
5-Methyl-7-phenyl-2,3-dihydroimidazo[5,1-b][1,3]thiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 5-Methyl-7-phenyl-2,3-dihydroimidazo[5,1-b][1,3]thiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This can lead to the suppression of cancer cell growth or the inhibition of microbial activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Levamisole: A partially hydrogenated imidazo[2,1-b][1,3]thiazole derivative used as an anthelmintic.
Thiazole Derivatives: Compounds with diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
5-Methyl-7-phenyl-2,3-dihydroimidazo[5,1-b][1,3]thiazole is unique due to its specific fused ring system, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
659738-72-4 |
|---|---|
Molekularformel |
C12H12N2S |
Molekulargewicht |
216.30 g/mol |
IUPAC-Name |
5-methyl-7-phenyl-2,3-dihydroimidazo[5,1-b][1,3]thiazole |
InChI |
InChI=1S/C12H12N2S/c1-9-13-11(10-5-3-2-4-6-10)12-14(9)7-8-15-12/h2-6H,7-8H2,1H3 |
InChI-Schlüssel |
IXUREUVFTRYZKV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=C2N1CCS2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,4S,5R,8R)-8-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-4,5-diol](/img/structure/B12527073.png)
![5-{[4-(But-3-en-1-yl)-2-fluorophenyl]ethynyl}-1,2,3-trifluorobenzene](/img/structure/B12527076.png)
![1-[(2S)-2-Ethenylpiperidin-1-yl]propan-1-one](/img/structure/B12527081.png)



propanedinitrile](/img/structure/B12527122.png)


![1,1-Dichloro-4-[(cyclohexylmethyl)amino]-4-phenylbut-3-en-2-one](/img/structure/B12527146.png)

![2-(5-Ethyltricyclo[3.2.2.0~2,4~]nonan-1-yl)-N-methylpropan-2-amine](/img/structure/B12527149.png)


